Leaving-Group Nucleofugality: Phenyl Carbonate (Nf = –0.84) Outperforms Methyl Carbonate (Nf = –1.84) by One Order of Magnitude in SN1 Solvolysis
In a direct head-to-head kinetic study, X,Y‑substituted benzhydryl phenyl carbonates (1) and benzhydryl methyl carbonates (2) were subjected to solvolysis in 80% v/v aqueous ethanol at 25 °C. The phenyl carbonate leaving group (1LG) exhibited a nucleofuge-specific parameter Nf = –0.84 ± 0.07, while the methyl carbonate leaving group (2LG) gave Nf = –1.84 ± 0.07, derived from the LFER equation log k = sf(Ef + Nf) [1]. Kinetic measurements confirmed that phenyl carbonates solvolyze one order of magnitude faster than their methyl counterparts [1]. This establishes benzhydryl phenyl carbonate as the kinetically superior substrate when rapid heterolytic C–O bond cleavage is required.
vs Nf = –1.84 ± 0.07 (methyl)
| Evidence Dimension | Nucleofuge-specific parameter Nf (leaving group ability in SN1 solvolysis) |
|---|---|
| Target Compound Data | Nf = –0.84 ± 0.07 (phenyl carbonate leaving group, 1LG) |
| Comparator Or Baseline | Benzhydryl methyl carbonate: Nf = –1.84 ± 0.07 (methyl carbonate leaving group, 2LG) |
| Quantified Difference | ΔNf = 1.00; phenyl carbonates solvolyze one order of magnitude faster |
| Conditions | 80% v/v aqueous ethanol, 25 °C; LFER log k = sf(Ef + Nf); substrates: X,Y‑substituted benzhydryl phenyl carbonates (1) and benzhydryl methyl carbonates (2) |
Why This Matters
A one-order-of-magnitude rate enhancement directly translates to reduced reaction time, lower temperature requirements, or higher conversion in synthetic steps relying on carbonate leaving-group departure, making benzhydryl phenyl carbonate the rational choice for time-sensitive or energy‑sensitive processes.
- [1] Denegri, B., & Kronja, O. (2007). Nucleofugality of Phenyl and Methyl Carbonates. The Journal of Organic Chemistry, 72(22), 8427–8433. https://doi.org/10.1021/jo701379n View Source
